

Spectroscopic Characterization of 4-methyl-1H-pyrazole-5-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: *4-methyl-1H-pyrazole-5-carbaldehyde*

CAS No.: *1284220-50-3*

Cat. No.: *B2514941*

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Introduction

Pyrazoles are a pivotal class of heterocyclic compounds in medicinal chemistry and drug development, lauded for their wide array of biological activities.[1] The precise structural elucidation of novel pyrazole derivatives is the bedrock of understanding their structure-activity relationships (SAR) and ensuring their potential as therapeutic agents. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this characterization process.[2][3]

This technical guide provides a comprehensive overview of the expected spectroscopic data for **4-methyl-1H-pyrazole-5-carbaldehyde**. While a complete experimental dataset for this specific molecule is not readily available in the public domain, this document synthesizes data from closely related pyrazole derivatives and fundamental spectroscopic principles to offer a robust predictive analysis for researchers and scientists in the field.[1][4]

Molecular Structure and Key Features

To contextualize the spectroscopic data, it is crucial to first visualize the molecular structure of **4-methyl-1H-pyrazole-5-carbaldehyde**. The molecule consists of a five-membered pyrazole ring with a methyl group at the 4-position and a carbaldehyde (formyl) group at the 5-position. The presence of two adjacent nitrogen atoms, an aromatic system, and reactive functional groups gives rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of **4-methyl-1H-pyrazole-5-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.^[5] By analyzing the chemical shifts, coupling constants, and integration of proton (^1H) and carbon-13 (^{13}C) nuclei, a detailed molecular map can be constructed.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **4-methyl-1H-pyrazole-5-carbaldehyde** is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ^1H NMR Data:

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Notes
NH	12.0 - 13.0	broad singlet	1H	The acidic proton on the nitrogen is expected to be significantly deshielded and may exchange with D ₂ O.
CHO	9.5 - 10.5	singlet	1H	The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the aromatic ring current.
C3-H	7.5 - 8.5	singlet	1H	This proton is on the pyrazole ring and its chemical shift is influenced by the adjacent nitrogen atoms.
CH ₃	2.0 - 2.5	singlet	3H	The methyl group protons are in a relatively shielded environment.

Note: Predicted chemical shifts are based on data from analogous pyrazole derivatives and may vary depending on the solvent and experimental conditions.[\[6\]](#)[\[7\]](#)

Experimental Protocol for ^1H NMR:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- **Instrument Setup:** Record the spectrum on a 400 MHz or higher field NMR spectrometer.
- **Data Acquisition:** Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ^{13}C NMR Data:

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
C=O (aldehyde)	180 - 190	The carbonyl carbon is the most deshielded carbon in the molecule.
C5	140 - 150	The carbon atom of the pyrazole ring attached to the aldehyde group.
C3	135 - 145	The other sp^2 hybridized carbon of the pyrazole ring.
C4	110 - 120	The carbon atom of the pyrazole ring attached to the methyl group.
CH ₃	10 - 15	The methyl carbon is in the aliphatic region of the spectrum.

Note: These are predicted values based on known data for substituted pyrazoles.[6][8]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[9] The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Predicted IR Absorption Bands:

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Notes
N-H stretch	3100 - 3300	Medium, broad	Characteristic of the N-H bond in the pyrazole ring.
C-H stretch (aromatic)	3000 - 3100	Medium	Associated with the C-H bond on the pyrazole ring.
C-H stretch (aliphatic)	2850 - 3000	Medium	Corresponding to the C-H bonds of the methyl group.
C=O stretch (aldehyde)	1680 - 1710	Strong, sharp	A very characteristic and intense absorption for the carbonyl group.[10]
C=N stretch	1580 - 1650	Medium	From the pyrazole ring.
C=C stretch	1450 - 1550	Medium	From the pyrazole ring.

Experimental Protocol for IR Spectroscopy:

- **Sample Preparation:** The sample can be analyzed as a solid using the KBr pellet method or as a thin film. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.
- **Data Acquisition:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or the empty sample holder is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[11] The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.[12]

Predicted Mass Spectrometry Data:

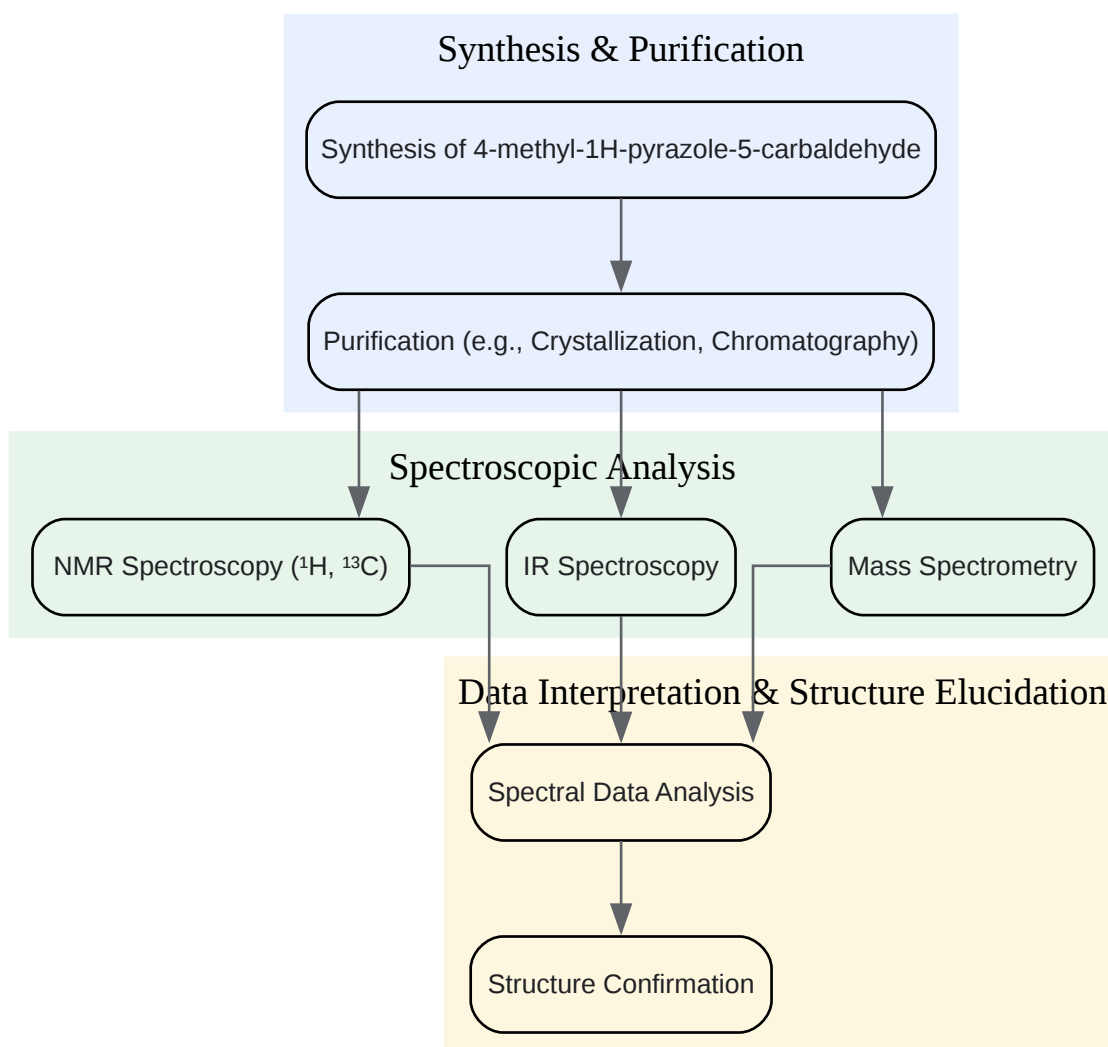
- **Molecular Ion (M⁺):** The molecular weight of **4-methyl-1H-pyrazole-5-carbaldehyde** (C₅H₆N₂O) is 110.11 g/mol . A prominent molecular ion peak is expected at m/z = 110.
- **Key Fragmentation Pathways:** The fragmentation of pyrazoles often involves the loss of small, stable molecules.[12] For **4-methyl-1H-pyrazole-5-carbaldehyde**, key fragmentations could include:
 - Loss of CO (M-28) leading to a fragment at m/z = 82.
 - Loss of HCN (M-27) from the pyrazole ring, a common fragmentation pathway for pyrazoles, resulting in a fragment at m/z = 83.[12]
 - Loss of a hydrogen radical (M-1) to give a fragment at m/z = 109.

Experimental Protocol for Mass Spectrometry:

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. EI is often used for volatile compounds and typically leads to more extensive fragmentation.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a synthesized pyrazole derivative like **4-methyl-1H-pyrazole-5-carbaldehyde**.^[1]



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Caption: General workflow for the synthesis and spectroscopic characterization of pyrazole derivatives.

Conclusion

The spectroscopic characterization of **4-methyl-1H-pyrazole-5-carbaldehyde** is a critical step in its synthesis and application in drug discovery and development. This technical guide provides a detailed predictive analysis of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data based on established principles and data from analogous compounds. By following the outlined experimental protocols and interpretive guidelines, researchers can

confidently elucidate and confirm the structure of this and related pyrazole derivatives, thereby advancing their research endeavors.

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